molecular formula C8H12ClN3O B1392969 4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride CAS No. 1187830-77-8

4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

Cat. No.: B1392969
CAS No.: 1187830-77-8
M. Wt: 201.65 g/mol
InChI Key: QDDZJQFJFPYUSQ-UHFFFAOYSA-N
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Description

4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a chemical compound with the molecular formula C8H12ClN3O and a molecular weight of 201.66 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable pyridine derivative under acidic conditions. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride has several applications in scientific research. It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. The compound's structural features make it suitable for the development of kinase inhibitors, which are important in cancer research. Additionally, it can be used as a reagent in biochemical assays to study enzyme activities and interactions.

Mechanism of Action

The mechanism by which 4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain kinases, such as mTOR and PI3K, which play crucial roles in cell growth and proliferation. By inhibiting these kinases, the compound can potentially disrupt cancer cell signaling pathways and inhibit tumor growth.

Comparison with Similar Compounds

4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is structurally similar to other pyrido[3,4-d]pyrimidine derivatives, such as AP23573, which is also known for its kinase inhibitory activity. the presence of the methoxy group in this compound may confer unique chemical properties and biological activities compared to its analogs. Other similar compounds include various pyrimidine derivatives used in medicinal chemistry and biochemical research.

Properties

IUPAC Name

4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-12-8-6-2-3-9-4-7(6)10-5-11-8;/h5,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDZJQFJFPYUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679171
Record name 4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-77-8
Record name Pyrido[3,4-d]pyrimidine, 5,6,7,8-tetrahydro-4-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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